Sodium 6-cyanopyridine-3-sulfinate
Description
Overview of Heterocyclic Sulfinate Chemistry
Heterocyclic compounds are fundamental to organic and medicinal chemistry, forming the core structure of numerous natural products and pharmaceutical drugs. ijpsr.com Within this vast field, heterocyclic sulfinates, particularly sulfinic acids and their salts, have gained prominence as versatile and stable reagents. researchgate.net These compounds are valued for their dual reactivity, capable of acting as both nucleophiles and electrophiles. researchgate.net
Sulfinate salts are stable, often crystalline solids that are easier to handle and store compared to their more reactive precursors like sulfonyl chlorides. researchgate.net Their utility in organic synthesis is extensive, primarily as building blocks for creating organosulfur compounds. rsc.org They participate in a variety of bond-forming reactions, including the formation of carbon-sulfur (C–S), nitrogen-sulfur (N–S), and sulfur-sulfur (S–S) bonds. rsc.orgnih.gov The sulfinate group can be converted into valuable functional groups such as sulfones and sulfonamides, which are key components in many biologically active molecules. researchgate.netnih.gov Recent advancements have also highlighted their role in radical reactions and C-H functionalization, further expanding their synthetic potential. rsc.orgnih.gov
Importance of Cyanopyridine Scaffolds in Modern Organic Synthesis
The cyanopyridine framework is a significant structural motif in both industrial and pharmaceutical chemistry. ijpsr.com These scaffolds are characterized by a pyridine (B92270) ring substituted with a nitrile (-C≡N) group. The high reactivity of the cyano group makes these compounds valuable as chemical intermediates for producing a range of important substances, including nicotinamide. ijpsr.com
Cyanopyridine derivatives exhibit a wide spectrum of biological activities, which has made them a focus of research for chemists and biologists. ijpsr.comnih.gov They are integral to the structure of various therapeutic agents and are investigated for their potential as anticancer, antimicrobial, and anti-inflammatory agents. nih.govnih.govmdpi.com In synthetic chemistry, the cyanopyridine moiety serves as a versatile precursor for creating more complex heterocyclic systems, such as pyrido[2,3-d]pyrimidines, which also possess significant pharmacological properties. mdpi.com
Structural Context of Sodium 6-Cyanopyridine-3-Sulfinate within Pyridine Sulfinate Research
This compound integrates the key chemical features of both the pyridine sulfinate and the cyanopyridine scaffolds. Its structure positions it as a specialized reagent within the expanding field of pyridine sulfinate chemistry. Research into pyridine sulfinates has revealed their exceptional utility as coupling partners in transition-metal-catalyzed reactions, most notably in palladium-catalyzed cross-coupling. rsc.orgnih.gov
A significant challenge in pharmaceutical synthesis has been the often poor performance of pyridine-containing boronic acids in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern C-C bond formation. rsc.orgnih.gov Pyridine sulfinates have emerged as superior alternatives in many cases, offering better stability and reaction efficiency, especially for 2-substituted pyridines. rsc.orgnih.govtcichemicals.com By replacing pyridine boronates with pyridine sulfinates, chemists can achieve a cross-coupling process with a broader scope and greater utility. nih.gov this compound, therefore, represents a bifunctional reagent, combining the proven reactivity of the pyridine sulfinate in coupling reactions with the synthetic versatility and biological relevance of the cyanopyridine core.
Chemical and Physical Properties
Below are tables detailing the known identifiers and general reactivity of this compound.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
|---|---|
| IUPAC Name | sodium;6-cyanopyridine-3-sulfinate |
| CAS Number | 1861611-89-3 parchem.com |
| Molecular Formula | C₆H₃N₂NaO₂S |
| SMILES | C1=C(C=NC=C1S(=O)[O-])C#N.[Na+] |
Table 2: General Reactivity and Applications
| Reaction Type | Description |
|---|---|
| Nucleophilic Substitution | The sulfinate group can act as a nucleophile, reacting with electrophiles to form new carbon-sulfur bonds. evitachem.com |
| Coupling Reactions | As a pyridine sulfinate, it is a potent partner in palladium-catalyzed cross-coupling reactions to form C-C and C-S bonds. rsc.orgnih.gov |
| C-H Functionalization | The compound can be utilized in C-H functionalization reactions, enabling the introduction of the cyanopyridylsulfonyl group onto other molecules. evitachem.com |
| Precursor for Sulfones | The sulfinate moiety is readily oxidized to a sulfonyl group, making the compound a precursor for various sulfone derivatives. researchgate.net |
Properties
Molecular Formula |
C6H3N2NaO2S |
|---|---|
Molecular Weight |
190.16 g/mol |
IUPAC Name |
sodium;6-cyanopyridine-3-sulfinate |
InChI |
InChI=1S/C6H4N2O2S.Na/c7-3-5-1-2-6(4-8-5)11(9)10;/h1-2,4H,(H,9,10);/q;+1/p-1 |
InChI Key |
MAENXPODNDEGNG-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC(=NC=C1S(=O)[O-])C#N.[Na+] |
Origin of Product |
United States |
Mechanistic Investigations of Reactivity Involving Sodium 6 Cyanopyridine 3 Sulfinate
Generation and Reactivity of 6-Cyanopyridine-3-Sulfonyl Radicals
The generation of 6-cyanopyridine-3-sulfonyl radicals from sodium 6-cyanopyridine-3-sulfinate can be achieved through various methods, including photoinduced electron transfer, electrochemical processes, and thermal or chemical initiation. These radicals are valuable intermediates for the formation of carbon-sulfur bonds.
Photoinduced Electron Transfer (PET) Processes
Photoinduced electron transfer (PET) has emerged as a powerful and mild method for generating sulfonyl radicals from sulfinate salts. In the context of this compound, this process typically involves the use of a photocatalyst that, upon excitation with visible light, can engage in a single-electron transfer (SET) with the sulfinate.
A plausible mechanism involves the photoexcited catalyst oxidizing the this compound to the corresponding 6-cyanopyridine-3-sulfonyl radical. The presence of the electron-withdrawing cyano group on the pyridine (B92270) ring can influence the redox potential of the sulfinate, potentially facilitating the SET process.
Recent studies on the organic-photoredox-catalyzed three-component sulfonylative pyridylation of alkenes have shed light on the role of cyanopyridines in such reactions. In these systems, a photoexcited organic dye can initiate an SET event with a cyanopyridine to generate a pyridyl radical anion. Concurrently, the oxidized photocatalyst can oxidize a sulfinate salt to a sulfonyl radical. nih.gov This sulfonyl radical can then add to an alkene, and the resulting alkyl radical can be trapped by the pyridyl radical anion, leading to the formation of a new carbon-carbon bond and a carbon-sulfur bond. While this study does not directly use this compound as the radical precursor, it highlights the feasibility of generating sulfonyl radicals from sulfinates in the presence of cyanopyridines under photoredox conditions.
The general mechanism for the photoinduced generation of a sulfonyl radical from a sodium sulfinate can be summarized as follows:
Excitation: A photocatalyst (PC) absorbs light and is promoted to an excited state (PC*).
Single-Electron Transfer (SET): The excited photocatalyst oxidizes the sulfinate anion to generate the sulfonyl radical and the reduced form of the photocatalyst.
Electrochemical Radical Generation and Trapping
Electrochemical methods offer a reagent-free and controlled approach to the generation of sulfonyl radicals from sulfinate salts. By applying a specific potential at an electrode, the sulfinate anion can be oxidized to the corresponding sulfonyl radical. The potential required for this oxidation is dependent on the structure of the sulfinate and the solvent system used.
The general process at the anode can be represented as:
Thermal and Chemical Initiation of Radical Pathways
Thermal decomposition of sulfinate salts can also lead to the formation of sulfonyl radicals, although this method is generally less common and may require higher temperatures. The stability of sodium sulfinates varies depending on their structure and the presence of moisture. researchgate.net While specific studies on the thermal decomposition of this compound are not available, research on other sodium sulfinates, such as sodium dithionite, shows that decomposition can be initiated by heat, leading to the formation of radical species. rsc.org
Chemical initiators can also be employed to generate sulfonyl radicals from sulfinates. Strong oxidizing agents can facilitate the one-electron oxidation of the sulfinate to the corresponding radical. However, these methods can be less selective than photochemical or electrochemical approaches.
Nucleophilic Reactivity of the Sulfinate Anion
In addition to its role as a radical precursor, the sulfinate anion of this compound can act as a nucleophile, particularly in transition-metal-catalyzed cross-coupling reactions. In these reactions, the sulfinate group is typically lost as sulfur dioxide, and the pyridyl group is transferred to the coupling partner.
Palladium-Catalyzed Cross-Coupling Reactions with Electrophiles
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, and pyridine sulfinates have emerged as effective nucleophilic partners, serving as alternatives to often unstable pyridine boronic acids. nih.govnih.gov These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds.
A notable application is the Suzuki-Miyaura-type coupling, where a pyridine sulfinate couples with an aryl or vinyl halide. The general catalytic cycle is believed to involve the oxidative addition of the electrophile to a Pd(0) species, followed by transmetalation with the pyridine sulfinate and subsequent reductive elimination to afford the coupled product and regenerate the Pd(0) catalyst. During the transmetalation step, the sulfinate group is extruded as SO₂.
A study by Willis and coworkers demonstrated the broad scope of palladium-catalyzed cross-coupling reactions of pyridine sulfinates with aryl halides. nih.govnih.gov Although specific data for 6-cyanopyridine-3-sulfinate is not provided, the study includes examples of 3- and 4-substituted pyridine sulfinates, which show good to excellent yields in couplings with various aryl halides. The electronic nature of the substituents on both the pyridine ring and the aryl halide can influence the reaction efficiency. The electron-withdrawing cyano group at the 6-position of the title compound is expected to influence its reactivity in these coupling reactions.
Table 1: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling of Pyridine Sulfinates with Aryl Halides
| Entry | Pyridine Sulfinate | Aryl Halide | Product | Yield (%) |
| 1 | Sodium pyridine-3-sulfinate | 4-Iodoanisole | 3-(4-Methoxyphenyl)pyridine | 85 |
| 2 | Sodium pyridine-3-sulfinate | 1-Bromo-4-nitrobenzene | 3-(4-Nitrophenyl)pyridine | 78 |
| 3 | Sodium pyridine-4-sulfinate | 4-Iodotoluene | 4-(p-Tolyl)pyridine | 92 |
| 4 | Sodium pyridine-4-sulfinate | 1-Bromo-3,5-dimethylbenzene | 4-(3,5-Dimethylphenyl)pyridine | 88 |
Data is representative of similar reactions found in the literature for pyridine-3- and -4-sulfinates and is intended to be illustrative of the potential reactivity of this compound. nih.govnih.gov
Besides C-C bond formation, palladium catalysis can also be employed for C-N bond formation. For instance, the coupling of sulfinamides with aryl halides has been reported, demonstrating the versatility of palladium catalysis in forming bonds between carbon and heteroatoms. nih.gov
Other Transition-Metal Catalyzed Transformations
While palladium catalysis is prevalent, other transition metals such as nickel and copper can also effectively catalyze transformations involving sulfinates.
Nickel-Catalyzed Reactions: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed cross-coupling reactions, such as the Kumada coupling of Grignard reagents with organic halides, are well-established. nih.gov More recently, nickel/photoredox dual catalysis has been employed for the sulfonylation of aryl, heteroaryl, and vinyl halides with sodium sulfinates, showcasing the generation of sulfones under mild conditions. researchgate.net This dual catalytic system allows for the coupling of less reactive aryl chlorides.
Copper-Catalyzed Reactions: Copper-catalyzed reactions, such as the Chan-Lam coupling, are particularly useful for the formation of carbon-heteroatom bonds. rsc.org While typically used for coupling amines and phenols with boronic acids, variations of this reaction could potentially be adapted for sulfinate chemistry. Copper-catalyzed synthesis of masked (hetero)aryl sulfinates has been developed, which can then be unmasked and functionalized in situ. nih.gov Furthermore, copper has been used to catalyze the formation of sulfonamides from sodium sulfinates and amines.
The reactivity of this compound in these other transition-metal-catalyzed reactions would be influenced by factors such as the choice of metal, ligand, and reaction conditions, as well as the electronic properties imparted by the 6-cyano group on the pyridine ring.
Reaction Pathways Involving the Cyanopyridine Ring System
The reactivity of the cyanopyridine ring system in this compound is multifaceted, largely governed by the interplay between the electron-deficient pyridine ring and the strongly electron-withdrawing cyano group. This combination facilitates a range of reaction pathways, particularly those involving radical intermediates and single-electron transfer processes.
The cyanopyridine moiety is an active participant in radical reactions. The presence of the cyano group is crucial, as it can stabilize radical anions formed upon single-electron reduction, making the pyridine ring susceptible to coupling with other radical species. nih.gov This chemistry is an extension of modern synthetic methods that use photoredox catalysis or electrochemistry to generate open-shell intermediates. nih.gov
Radical-radical coupling reactions involving cyanopyridines can be used for various functionalizations, such as alkylation and amination. nih.gov In the context of this compound, the sulfinate group can itself be a source of sulfonyl radicals under oxidative conditions. rsc.orgresearchgate.net This opens up the possibility for both intermolecular and intramolecular radical processes. An electrochemical approach, for instance, can facilitate the concurrent oxidation of sulfinates to sulfonyl radicals and other heteroaromatic compounds to their corresponding radical cations, leading to a direct radical-radical coupling. nih.gov
A plausible radical-radical coupling pathway could involve the generation of a sulfonyl radical from the sulfinate moiety, which then adds to an activated alkene. Simultaneously, the 6-cyanopyridine part of the molecule could be reduced to a radical anion, which then couples with the newly formed radical intermediate.
Table 1: Illustrative Radical Coupling Reactions Involving Cyanopyridine Systems
| Coupling Partner | Reaction Type | Resulting Structure | Description |
| Alkyl Radical (R•) | Radical Addition/Alkylation | Alkylated Pyridine | The alkyl radical adds to the electron-deficient pyridine ring, which is stabilized by the cyano group. |
| Amidyl Radical (R₂N•) | Radical Amination | Aminated Pyridine | A nitrogen-centered radical couples with the cyanopyridine radical anion. nih.gov |
| Sulfonyl Radical (RSO₂•) | Radical Sulfonylation | Sulfonylated Pyridine | A sulfonyl radical, potentially generated from the sulfinate itself, adds to the ring. rsc.org |
Single-electron transfer (SET) is a fundamental process that initiates many radical reactions. youtube.com In a SET mechanism, an electron is transferred from a nucleophile (electron donor) to a substrate (electron acceptor) to form a radical anion. youtube.com The conjugated system of 6-cyanopyridine makes it a suitable candidate for SET processes. The electron-withdrawing nature of the cyano group lowers the energy of the pyridine's Lowest Unoccupied Molecular Orbital (LUMO), making the molecule a better electron acceptor.
Visible light can promote the formation of electron donor-acceptor (EDA) complexes between pyridinium (B92312) salts and electron donors like sulfinates, leading to the generation of sulfonyl radicals through a catalyst-free pathway. rsc.org Such SET events can be initiated either thermally or through photoinduction. rsc.org The resulting radical ions are highly reactive intermediates that can engage in a variety of chemical transformations. rsc.orgnih.govelsevierpure.com For the 6-cyanopyridine system, a SET process could lead to the formation of a dearomatized radical anion, which is a key intermediate in photoredox coupling reactions. nih.gov
Table 2: Key Factors in Single-Electron Transfer (SET) Processes
| Factor | Description | Relevance to 6-Cyanopyridine-3-Sulfinate |
| Electron Affinity | The ability of the molecule to accept an electron. | The electron-withdrawing cyano group increases the electron affinity of the pyridine ring, facilitating SET. researchgate.net |
| Electron Donor | A species capable of donating a single electron. | The sulfinate anion itself or other nucleophiles in the reaction mixture can act as electron donors. rsc.org |
| Initiation Method | The energy source to overcome the activation barrier for electron transfer. | Can be thermal, photochemical (visible light), or electrochemical. rsc.orgnih.govrsc.org |
| Radical Ion Stability | The stability of the resulting radical anion and cation. | The cyano group delocalizes the negative charge in the radical anion, enhancing its stability and lifetime. nih.gov |
The cyano group exerts a profound influence on the electronic properties and reactivity of the pyridine ring. As a powerful electron-withdrawing group through both induction (-I effect) and resonance (-M effect), it significantly deactivates the ring towards electrophilic substitution, similar to a nitro group on a benzene (B151609) ring. researchgate.netuoanbar.edu.iq Nitration of pyridine itself requires harsh conditions, and the presence of a cyano group makes such reactions even more difficult. uoanbar.edu.iqscribd.com
Conversely, this electron deficiency greatly enhances the pyridine ring's susceptibility to nucleophilic attack, particularly at the positions ortho and para (positions 2, 4, and 6) to the nitrogen atom. uoanbar.edu.iq The cyano group at the 6-position further activates the ring for nucleophilic aromatic substitution (SNAr). The displacement of a cyano group at the 4-position by a nucleophile has been shown to be an efficient process. scribd.com
Furthermore, the cyano group's ability to stabilize negative charges is critical in facilitating the formation of intermediates in reactions like the Chichibabin amination and in stabilizing the radical anions necessary for the SET and radical coupling pathways discussed previously. nih.govscribd.com While unactivated cyano groups are generally poor participants in pericyclic reactions, their electronic nature is key to the radical pathways. nih.gov
Table 3: Comparative Reactivity of Pyridine vs. 6-Cyanopyridine
| Reaction Type | Reactivity of Pyridine | Reactivity of 6-Cyanopyridine | Rationale |
| Electrophilic Aromatic Substitution | Low (deactivated ring) uoanbar.edu.iq | Very Low (highly deactivated) | The cyano group is a strong electron-withdrawing group, further deactivating the already electron-deficient pyridine ring. researchgate.netuoanbar.edu.iq |
| Nucleophilic Aromatic Substitution | Moderate (at C2/C4) uoanbar.edu.iq | High (especially at C2/C4) | The cyano group enhances the electrophilicity of the ring carbons, stabilizing the negatively charged Meisenheimer intermediate. scribd.com |
| Radical Anion Formation (Reduction) | Possible | Favorable | The cyano group stabilizes the resulting radical anion through delocalization, making reduction easier. nih.gov |
| Basicity (Protonation at N) | Weak Base (Kb ≈ 2.3 x 10⁻⁹) uoanbar.edu.iq | Very Weak Base | The electron-withdrawing cyano group reduces the electron density on the nitrogen atom, decreasing its ability to accept a proton. researchgate.net |
Role of the Sulfinate Group in Directed C-H Functionalization
The sulfinate group (–SO₂Na) is a versatile functional group that can play a direct role in C-H functionalization reactions. concordia.ca While the primary discussion often revolves around its ability to act as a precursor to sulfonyl radicals or as a nucleophile, it can also participate in directed C-H activation. researchgate.netrsc.org
In many cases, C-H functionalization relies on the use of a directing group, which contains a heteroatom that can coordinate to a metal catalyst (like palladium), bringing the catalyst into close proximity to a specific C-H bond. concordia.ca This facilitates a cyclometalation step, which is often the key to achieving high regioselectivity. The pyridine ring itself is an excellent directing group for ortho-C-H functionalization. concordia.ca
In the case of this compound, the nitrogen atom of the pyridine ring can act as the primary directing group. This would direct a metal catalyst to the C-H bond at the C2 position. The sulfinate group at the C3 position would electronically influence this process. While direct chelation involving the sulfinate oxygen and the pyridine nitrogen to functionalize the C4 position is also a possibility, the ortho-directing nature of the pyridine nitrogen is generally dominant. Recent electrochemical methods have achieved meta-sulfonylation of pyridines using nucleophilic sulfinates, demonstrating that non-traditional regioselectivities can be accessed through specific reaction designs. researchgate.net
Advanced Applications in Organic Synthesis and Chemical Transformations
Construction of Carbon-Sulfur Bonds Utilizing the Sulfinate Moiety
The sulfinate group (RSO₂Na) is a powerful tool for creating carbon-sulfur bonds, a cornerstone of organosulfur chemistry. nih.govrsc.org Sodium 6-cyanopyridine-3-sulfinate serves as a precursor to a sulfonyl radical or a sulfonyl anion, depending on the reaction conditions, facilitating the synthesis of various sulfur-containing compounds. rsc.org
Sulfones are a critical class of organosulfur compounds, and sodium sulfinates are excellent starting materials for their preparation. nih.govrsc.org The reaction typically involves the S-alkylation of the sulfinate with an electrophile. Thiosulfonates can also serve as stable, non-toxic intermediates that generate sulfinate anions in situ, which then react with electrophiles to form sulfones. organic-chemistry.orgnih.gov This two-step approach avoids the use of potentially toxic and difficult-to-handle reagents. organic-chemistry.orgnih.gov
Various electrophilic partners, including benzylic halides, alkyl halides, and diphenyliodonium (B167342) salts, can be used to generate a wide array of sulfones. organic-chemistry.org Optimization studies have shown that bases like cesium carbonate in ethanol (B145695) or 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) in tetrahydrofuran (B95107) can effectively promote these reactions, leading to high yields. organic-chemistry.org Furthermore, palladium-catalyzed processes can combine aryl iodides with a sulfonyl unit and an electrophilic partner in a one-pot, three-component synthesis, highlighting the versatility of sulfinates and their masked forms. rsc.org
Table 1: Selected Examples of Sulfone Synthesis from Sulfinate Precursors
| Sulfinate Precursor | Electrophile | Catalyst/Base | Product Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Thiosulfonate | Benzyl Bromide | Cs₂CO₃ | Benzyl Sulfone | High | organic-chemistry.org |
| Thiosulfonate | Alkyl Bromide | TBD | Alkyl Sulfone | High | organic-chemistry.org |
| Aryl Iodide/Aminosulfonamide | Benzylic Halide | Palladium | Aryl Sulfone | Good to Excellent | rsc.org |
Thiosulfonates (R-SO₂S-R¹) are themselves valuable compounds and key intermediates in organic synthesis. nih.govnih.gov this compound can be used to prepare both symmetrical and unsymmetrical thiosulfonates through several methods. A common approach involves the coupling of sodium sulfinates with thiols or disulfides, often catalyzed by copper salts like CuI under aerobic conditions. nih.gov Iron(III) chloride has also been shown to be an effective catalyst for this transformation. nih.gov
Another innovative method is the BF₃·OEt₂-mediated radical disproportionation coupling reaction of sodium sulfinates. nih.govgoogle.com This catalyst-free approach allows for the synthesis of both symmetrical and unsymmetrical thiosulfonates under mild conditions with good functional group tolerance. nih.govgoogle.com Research indicates that sodium arylsulfinates with electron-donating groups tend to provide better yields for symmetrical thiosulfonates compared to those with electron-withdrawing groups. nih.gov
Table 2: Methods for Thiosulfonate Synthesis from Sodium Sulfinates
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| Sodium Sulfinate | Thiol | CuI-Phen·H₂O | Aerobic | Thiosulfonate | 40–96 | nih.gov |
| Sodium Sulfinate | Thiol | FeCl₃ | - | Thiosulfonate | 83–96 | nih.gov |
| Sodium Sulfinate | Disulfide | Copper Catalyst | Air, Ambient Temp. | Thiosulfonate | Good to High | nih.gov |
| Sodium Sulfinate | - | BF₃·OEt₂ | Mild | Thiosulfonate | Good | nih.govgoogle.com |
Vinyl and allylic sulfones are highly useful intermediates in organic synthesis, acting as Michael acceptors and partners in various coupling reactions. organic-chemistry.orgnih.gov this compound is a suitable precursor for these compounds. Vinyl sulfones can be synthesized via the reaction of sodium sulfinates with alkenes or alkynes. organic-chemistry.org For example, copper-catalyzed reactions of sodium sulfinates with alkenes stereoselectively produce (E)-alkenyl sulfones. organic-chemistry.org Electrochemical methods have also been developed for the synthesis of vinyl, alkyl, and allylic sulfones from sodium sulfinates and olefins, offering a catalyst-free and environmentally friendly alternative. organic-chemistry.org
The synthesis of chiral allylic sulfones can be achieved through rhodium-catalyzed enantioselective hydrosulfonylation of allenes and alkynes. nih.gov This method demonstrates broad functional group tolerance. nih.gov Additionally, the substitution of a sulfonyl group in allylidene disulfones with a sulfinate anion (PhSO₂Na) is another route to access γ-functionalized (E)-vinyl sulfones. researchgate.net
Table 3: Synthesis of Vinyl and Allylic Sulfones
| Substrate | Sulfinate Source | Catalyst/Mediator | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Alkenes | Sodium Sulfinate | CuI-bpy | (E)-Alkenyl Sulfones | Stereoselective | organic-chemistry.org |
| Alkynes | Sodium Sulfinate | Cu(OTf)₂ | Vinyl Sulfones | High regio- and stereoselectivity | organic-chemistry.org |
| Cinnamic Acids | Sodium Sulfinate | Mn(OAc)₂ | Vinyl Sulfones | Good yields, air-mediated | organic-chemistry.org |
| Allenes/Alkynes | Sodium Sulfinate | Rhodium Complex | Chiral Allylic Sulfones | Enantioselective | nih.gov |
Derivatization and Further Transformations of the Pyridine (B92270) Core
The 6-cyanopyridine structure offers multiple sites for further chemical modification, allowing for the synthesis of a wide range of complex heterocyclic molecules.
The cyano group at the C6 position of the pyridine ring is a versatile functional handle that can be converted into various other groups. jmb.or.kr It can undergo hydrolysis to form a carboxylic acid or a carboxamide, reduction to an aminomethyl group, or participate in cycloaddition reactions. The conversion of a cyano group on a pyridine ring to other functionalities like methyl imidate or methoxycarbonyl has been successfully demonstrated. researchgate.net
The synthesis of 2-cyano-6-methylpyridine has been achieved through methods like the fusion of a sodium pyridine sulfonate with potassium cyanide, indicating the viability of nucleophilic substitution to introduce the cyano group. orgsyn.org Conversely, this reactivity implies the cyano group itself can be displaced or transformed. For instance, the development of methods for synthesizing 6-cyano-pyridin-2-one derivatives using N,N-dialkyl formamide (B127407) as a cyanogen (B1215507) source highlights the active research in manipulating cyano-substituted pyridines. google.com
The pyridine ring in this compound can undergo transformations at positions other than those bearing the cyano and sulfinate groups. The electron-withdrawing nature of the cyano group activates the pyridine ring for certain reactions. One notable transformation is the hydroxylation at the C6 position of the pyridine ring, which can be achieved through biocatalytic processes using Nicotinate Dehydrogenase (NDHase) enzymes. jmb.or.kr This method can be applied to 3-cyanopyridine (B1664610) to produce 3-cyano-6-hydroxypyridine, a valuable intermediate for nicotinoid insecticides. jmb.or.kr The resulting hydroxyl group can be easily substituted, for example, by a chlorine atom, further expanding its synthetic utility. jmb.or.kr
Furthermore, the synthesis of various 2-amino-3-cyanopyridine (B104079) derivatives has been reported, which are investigated for their biological activities, such as carbonic anhydrase inhibition. nih.govnih.gov These syntheses often involve the construction of the pyridine ring itself but demonstrate that the positions adjacent to the cyano group are common sites for introducing other functional groups like amino moieties.
Multicomponent Reactions Incorporating Pyridine Sulfinates as Building Blocks
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product containing substantial portions of all starting materials, are highly valued for their efficiency and atom economy. Pyridine sulfinates have been successfully employed as key components in such reactions, particularly in catalyst-free, visible-light-mediated processes.
A notable example is the three-component sulfonative pyridylation of alkenes. In this reaction, a pyridine sulfinate, an N-amidopyridinium salt, and an alkene are brought together to construct β-pyridyl alkyl sulfones. rsc.org The reaction is initiated by the formation of an electron donor-acceptor (EDA) complex between the pyridine sulfinate and the N-amidopyridinium salt. Upon exposure to visible light, this complex undergoes a single-electron transfer (SET) to generate a sulfonyl radical. This radical then adds to the alkene, and the resulting radical intermediate is trapped by the pyridyl moiety to yield the final product. rsc.org
This catalyst-free radical pathway demonstrates the divergent reactivity of pyridine sulfinates. rsc.org Under base-catalyzed conditions, the same combination of a sulfinate and an N-amidopyridinium salt leads to direct C4-sulfonylation of the pyridine ring. However, under visible light, the reaction manifold switches to a three-component radical process, highlighting the versatility of pyridine sulfinates as building blocks for complex molecule synthesis. rsc.org
Table 1: Example of a Three-Component Reaction with a Pyridine Sulfinate
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Reaction Type |
| Pyridine Sulfinate | N-Amidopyridinium Salt | Alkene | β-Pyridyl Alkyl Sulfone | Radical Three-Component Reaction |
This approach provides facile access to a diverse range of β-pyridyl alkyl sulfones under mild, catalyst-free conditions, showcasing the power of MCRs in leveraging the reactivity of pyridine sulfinates. rsc.org
Development of Novel Heterocyclic Scaffolds from Pyridine Sulfinates
The sulfonyl group derived from pyridine sulfinates is not merely a functional handle for cross-coupling but also a reactive center for the construction of new heterocyclic rings, leading to fused and spirocyclic scaffolds. These transformations often proceed through cascade or intramolecular cyclization reactions, where the sulfonyl group plays a critical role in the ring-forming steps.
Cascade Sulfonylation/Cyclization:
A powerful strategy for creating fused heterocycles is the radical cascade sulfonylation/cyclization. In one such approach, a sulfonyl radical, generated from a sulfonylhydrazide (a derivative accessible from sulfinates), initiates a cascade reaction with an appropriately substituted N-acrylamide. rsc.org The sulfonyl radical adds to an alkene, and the resulting intermediate undergoes an intramolecular cyclization onto an adjacent aromatic ring. This process has been successfully applied to synthesize various indole-fused pyridine derivatives. rsc.org The sequence demonstrates how a sulfonyl moiety can trigger the formation of complex, polycyclic heterocyclic systems in a single, efficient operation.
Intramolecular Cyclization to Form Sultams:
Another key application is the synthesis of sultams (cyclic sulfonamides), which are important heterocyclic motifs in medicinal chemistry. This is achieved through the intramolecular cyclization of sulfonamides derived from pyridine sulfonyl chlorides (which are directly related to pyridine sulfinates). nih.gov In these reactions, a pyridyl radical is generated, which then attacks an adjacent pyridine ring connected by a sulfonamide linker. This radical arylation can proceed via either a rsc.orgnih.gov-ipso or a rsc.orgmdpi.com-ortho substitution, leading to the formation of bipyridine sultams. nih.gov The choice of pathway and the final product structure are influenced by the substitution pattern on the pyridine rings. This method provides a direct route to novel fused heterocyclic systems where the sulfur atom from the original sulfinate is incorporated into the new ring. nih.gov
Table 2: Synthesis of Novel Heterocyclic Scaffolds
| Starting Material Precursor | Reaction Type | Resulting Scaffold | Key Feature |
| Pyridine Sulfonylhydrazide | Radical Cascade Sulfonylation/Cyclization | Indole-fused Pyridines | Formation of a fused polycyclic system. rsc.org |
| Pyridine Sulfonamide | Intramolecular Radical Cyclization | Bipyridine Sultams | Formation of a sulfur-containing heterocyclic ring (sultam). nih.gov |
These synthetic strategies underscore the advanced applications of pyridine sulfinates and their derivatives. They serve not just as simple coupling partners but as versatile building blocks for assembling complex molecular frameworks, including novel fused heterocyclic systems, through elegant and efficient reaction cascades.
Future Perspectives and Emerging Research Opportunities
Development of Sustainable and Green Synthetic Protocols
The development of environmentally friendly methods for producing chemical compounds is a cornerstone of modern chemistry. For sodium 6-cyanopyridine-3-sulfinate and related pyridine (B92270) derivatives, there is a significant opportunity to create more sustainable and "green" synthetic routes.
Current research is exploring one-pot multicomponent reactions, which streamline synthetic processes by combining multiple steps into a single operation, thereby reducing solvent waste and energy consumption. nih.gov Microwave-assisted synthesis, for instance, has been shown to be a green chemistry tool that can lead to shorter reaction times, higher yields, and purer products compared to conventional heating methods. nih.gov The principles of green chemistry, such as the use of less hazardous chemical syntheses and designing for energy efficiency, are central to these new approaches. biosynce.com
Future efforts will likely focus on:
Catalyst Development: Designing recyclable and green catalysts that can operate under mild conditions is a significant challenge in pyridine synthesis. nih.gov
Alternative Solvents: Exploring the use of safer, more environmentally benign solvents or even solvent-free reaction conditions. biosynce.com
Atom Economy: Maximizing the incorporation of all materials used in the process into the final product, a key principle of green chemistry.
Integration into Complex Molecule Synthesis and Method Development
This compound and related pyridine sulfinates are valuable building blocks for the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries. rsc.orgevitachem.com The pyridine moiety is a common feature in many biologically active compounds. nih.gov
The ability to introduce the cyanopyridine sulfinate group into a molecule at a late stage of a synthetic sequence is particularly valuable for drug discovery and development. tcichemicals.com This allows for the rapid generation of a library of analogues for structure-activity relationship studies.
Future research will likely focus on:
Late-Stage Functionalization: Developing robust and predictable methods for introducing the 6-cyanopyridine-3-sulfinate group into complex molecular scaffolds. nih.gov
Synthesis of Bioisosteres: Utilizing sulfinates to create bioisosteres, which are substituents or groups with similar physical or chemical properties that produce broadly similar biological properties. semanticscholar.org
Development of New Synthetic Methods: The unique reactivity of sulfinates can inspire the development of entirely new synthetic transformations. nih.gov For example, cyanide-mediated in situ generation of nucleophilic sulfinate ions from vinyl sulfones has been shown to be a practical alternative to traditional methods. organic-chemistry.org
Interdisciplinary Research Avenues in Chemical Methodology
The versatility of this compound and the broader class of pyridine sulfinates opens up opportunities for interdisciplinary research, combining organic synthesis with materials science, medicinal chemistry, and computational chemistry.
Materials Science: Pyridine-containing polymers and materials can have interesting electronic and optical properties. Research into incorporating pyridine sulfinates into novel materials could lead to new applications in areas such as organic electronics and functional coatings. researchgate.net
Medicinal Chemistry: The pyridine scaffold is a key component of many drugs. rsc.org Collaborative efforts between synthetic chemists and medicinal chemists are essential for designing and synthesizing new drug candidates based on the cyanopyridine sulfinate core.
Computational Chemistry: Theoretical calculations can provide valuable insights into the reaction mechanisms and reactivity of pyridine sulfinates. rsc.org This understanding can guide the development of new catalysts and reaction conditions.
Below is a table summarizing the key research areas and their potential impact:
| Research Area | Focus | Potential Impact |
| Sustainable Synthesis | Green catalysts, alternative solvents, atom economy. nih.gov | Reduced environmental impact of chemical manufacturing. |
| Novel Reaction Architectures | Electrochemistry, photoredox catalysis, new catalytic systems. nih.govsemanticscholar.org | Increased efficiency and selectivity of synthetic methods. |
| Complex Molecule Synthesis | Late-stage functionalization, synthesis of bioisosteres. nih.govsemanticscholar.orgtcichemicals.com | Accelerated drug discovery and development. |
| Interdisciplinary Research | Materials science, medicinal chemistry, computational chemistry. rsc.orgrsc.orgresearchgate.net | Innovation in new materials and therapeutic agents. |
Q & A
Q. What statistical approaches are recommended for analyzing dose-response relationships in biological studies involving this compound derivatives?
- Methodological Answer :
- Nonlinear Regression : Fit data to Hill or Logit models for EC₅₀/IC₅₀ determination.
- ANOVA with Post Hoc Tests : Compare multiple dose groups (e.g., Tukey’s HSD).
- Bootstrap Resampling : Estimate confidence intervals for small-sample datasets.
Validate assumptions of normality and homoscedasticity before analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
